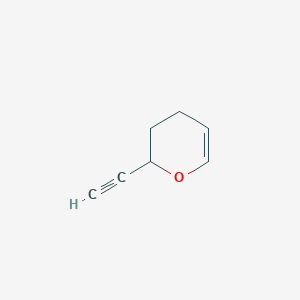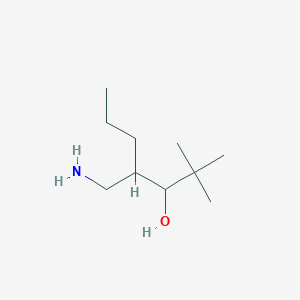
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide
- N-(3-chlorophenyl)-2-(piperazin-1-yl)acetamide
- N-(3-bromophenyl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C12H18Cl2FN3O |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H16FN3O.2ClH/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16;;/h1-3,8,14H,4-7,9H2,(H,15,17);2*1H |
Clave InChI |
CGEMXAOKLZUCIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)


![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)

![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)




